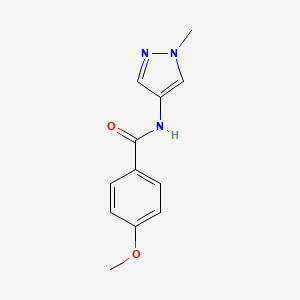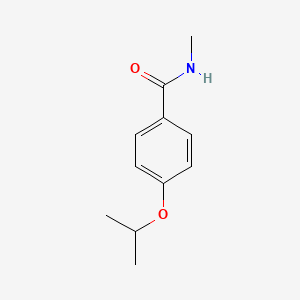![molecular formula C20H20N2O6 B4507953 3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate](/img/structure/B4507953.png)
3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Übersicht
Beschreibung
3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.13213636 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocontact Sensitivity to Sunscreens
Research on photocontact sensitivity, particularly in the context of sunscreen allergy and photoallergy, provides insights into how certain chemical compounds used in sunscreens react with the skin under exposure to light. Although the specific compound of interest is not mentioned, this area of study is relevant for understanding the potential dermatological implications of chemical compounds when applied topically and exposed to sunlight (Schauder & Ippen, 1997).
Sorption of Phenoxy Herbicides
The study of phenoxy herbicide sorption to soil, organic matter, and minerals is significant for environmental sciences, particularly in understanding how chemical compounds interact with various environmental matrices. This research can provide a basis for studying the environmental fate, mobility, and persistence of complex chemical compounds similar to the one of interest (Werner, Garratt, & Pigott, 2012).
Occurrences and Toxicities of Organic Sunscreen Components
Investigations into the environmental occurrence, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products, shed light on the environmental and health impacts of synthetic compounds found in consumer products. This line of research is pertinent for assessing the safety and ecological effects of chemical compounds designed for human use (Kim & Choi, 2014).
Redox Mediators in Treatment of Organic Pollutants
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights an innovative approach to remediate environmental contaminants. This research area is relevant for the development of new methodologies for environmental clean-up, including the degradation of complex organic compounds (Husain & Husain, 2007).
Analytical Methods for Determining Antioxidant Activity
Exploring various analytical methods used in determining antioxidant activity can provide insights into the evaluation of chemical compounds for their potential health benefits. Understanding these methods is crucial for assessing the biological activities of new compounds, including their antioxidant properties (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-24-14-3-2-4-15(11-14)26-13-18-17-6-5-16(12-19(17)28-21-18)27-20(23)22-7-9-25-10-8-22/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBXZCJLOCIVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-chloro-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-ethylbenzamide](/img/structure/B4507902.png)
![1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4507904.png)
![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxamide](/img/structure/B4507913.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4507918.png)



![6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4507945.png)
![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4507960.png)
![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)

